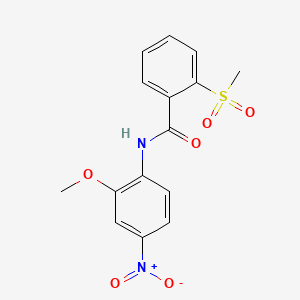![molecular formula C23H26N2O5 B2877740 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091476-04-8](/img/structure/B2877740.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(4-methoxyphenyl)cyclopentyl)methyl group . Oxalamides are a class of compounds that have been studied for various applications, including medicinal chemistry and drug discovery.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been used in reactions involving heavy metal ions .Aplicaciones Científicas De Investigación
Role in Compulsive Food Consumption and Eating Disorders
Research has investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, particularly in the context of binge eating in female rats. Compounds like GSK1059865, JNJ-10397049, and SB-649868, which are selective antagonists for orexin receptors, were evaluated for their effects on binge eating induced by food restriction and stress. Findings suggest a significant role of orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could offer a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization of Novel Compounds
Various studies have focused on synthesizing and characterizing new classes of compounds for potential therapeutic applications. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing innovative methods in creating pseudopeptidic [1,2,4]triazines (Sañudo et al., 2006). Another study synthesized cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, highlighting their potential as novel biochemical tools or therapeutic agents (Hartenstein & Sicker, 1993).
Antimicrotubule Agents and Cancer Therapy
The development of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showcased a scaffold for compounds inhibiting tubulin polymerization and cancer cell growth. This demonstrates the potential of such compounds as antimicrotubule agents for cancer therapy, with specific compounds showing significant antiproliferative activity against cancer cell lines (Stefely et al., 2010).
Novel Synthetic Approaches and Chemical Structures
Research into the synthesis of novel compounds often reveals unique chemical structures and potential applications in various fields, including medicinal chemistry and materials science. Studies like the synthesis of azo polymers for reversible optical storage illustrate the broad scope of applications for newly synthesized chemical compounds (Meng et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-18-7-5-17(6-8-18)23(10-2-3-11-23)14-25-22(27)21(26)24-13-16-4-9-19-20(12-16)30-15-29-19/h4-9,12H,2-3,10-11,13-15H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLSPNSBDINPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
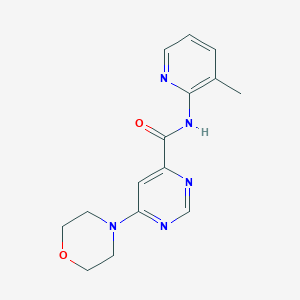
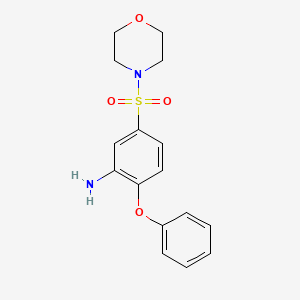
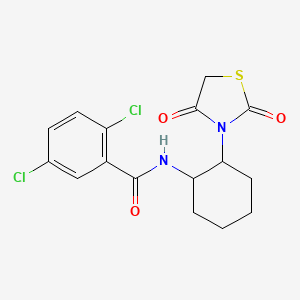
![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)
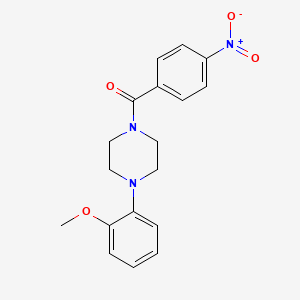

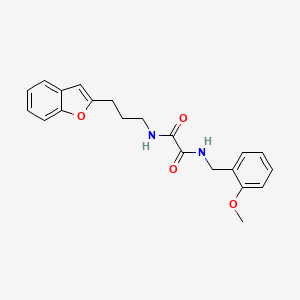

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)
